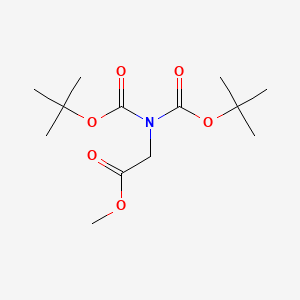

Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate” is a chemical compound with the IUPAC name methyl [(tert-butoxycarbonyl)(methyl)amino]acetate . It has a molecular weight of 203.24 . The compound is typically stored in a refrigerator and is available in a colorless to yellow liquid form .

Synthesis Analysis

The synthesis of this compound involves the use of 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is stirred for 6 hours at 0° C, then quenched with water and extracted with dichloromethane . The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure . The residue is then purified by silica gel column chromatography to yield the desired compound .Molecular Structure Analysis

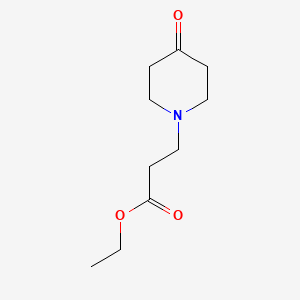

The InChI code for this compound is 1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 . This indicates the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms in the molecule .Physical And Chemical Properties Analysis

“Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate” is a colorless to yellow liquid . It is stored in a refrigerator and shipped at room temperature .科学的研究の応用

Synthesis and Catalysis

Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate has applications in the synthesis of complex molecules. Imamoto et al. (2012) explored its use in the preparation of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, which is crucial in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Analytical Chemistry

In analytical chemistry, S. Ehrlich-Rogozinski (1974) demonstrated the use of the tert-butyloxycarbonyl group, a component of methyl 2-(bis(tert-butoxycarbonyl)amino)acetate, in the quantitative cleavage from N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).

Polymer Science

In the field of polymer science, Gao et al. (2003) utilized the compound in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of materials with unique properties (Gao et al., 2003).

Peptide Synthesis

Janez Baš et al. (2001) discussed its role in the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, highlighting its importance in peptide synthesis (Baš et al., 2001).

Ring-Opening Metathesis Polymerization

Sutthira Sutthasupa et al. (2007) explored its application in ring-opening metathesis polymerization of amino acid-functionalized norbornene diester monomers (Sutthasupa et al., 2007).

Synthesis of Enantiopure Non-Natural Alpha-Amino Acids

V. Constantinou-Kokotou et al. (2001) used it in the synthesis of enantiopure non-natural alpha-amino acids, demonstrating its utility in producing diverse amino acids (Constantinou-Kokotou et al., 2001).

Structural Characterization

K. Ejsmont et al. (2007) employed the compound in the structural characterization of peptides, showcasing its role in understanding peptide structures (Ejsmont et al., 2007).

Safety and Hazards

作用機序

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under mildly acidic conditions , which might play a role in the compound’s interaction with its targets.

Biochemical Pathways

The compound’s role in biochemical pathways might be related to its potential ability to release protected amines under certain conditions .

特性

IUPAC Name |

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-10(16)14(8-9(15)18-7)11(17)20-13(4,5)6/h8H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEGTNCZWQLGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)

![3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2706404.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)

![N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B2706416.png)

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)